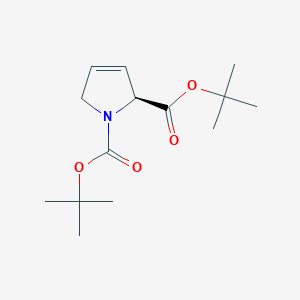

(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate

Description

(S)-Di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate (CAS: 74844-93-2) is a chiral pyrrole derivative with two tert-butyl ester groups at the 1- and 2-positions of the pyrrolidine ring. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . Key physicochemical properties include a boiling point of 287.3±40.0°C, density of 1.1±0.1 g/cm³, and a refractive index of 1.492 . The compound is stored at 0–5°C to ensure stability and is widely used as a synthetic intermediate in asymmetric catalysis and pharmaceutical research, particularly in the preparation of β-amino alcohols and chiral ligands .

Properties

IUPAC Name |

ditert-butyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7-8,10H,9H2,1-6H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXNYSOIKJPUQC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C=CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C=CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Ethanolamine and propanolamine are frequently employed as amino alcohol precursors due to their ability to form stable enamine intermediates. For instance, the reaction of ethyl acetoacetate with ethanolamine under aqueous acidic conditions generates a dihydropyrrole intermediate, which undergoes intramolecular cyclization to yield the pyrrole core. Subsequent protection of the carboxylate groups with tert-butyl dicarbonate () in the presence of a base like 4-dimethylaminopyridine (DMAP) furnishes the target compound.

Key Reaction Conditions

-

Temperature : Cyclization proceeds optimally at reflux temperatures (80–100°C) in methanol or ethanol.

-

Catalysis : Lewis acids such as zinc chloride () accelerate the cyclization step, reducing reaction times from 24 hours to 6–8 hours.

-

Yield : Typical yields range from 55% to 75%, depending on the purity of the starting materials and the efficiency of the tert-butyl protection step.

Decarboxylation and Protection

Thermal decarboxylation of intermediate monocarboxylic acids is a critical step in eliminating unwanted carboxyl groups. For example, heating the monocarboxylated pyrrole at 150–170°C under reduced pressure (20 mmHg) removes , leaving a reactive site for tert-butyl protection. The use of in dichloromethane () with triethylamine () as a base achieves near-quantitative protection of the remaining carboxylate.

Enantioselective Synthesis via Chiral Auxiliaries

The (S)-configuration of the compound necessitates enantioselective strategies, often involving chiral auxiliaries or asymmetric catalysis.

Use of Boc-Protected Proline Derivatives

A prominent approach involves starting from (S)-proline derivatives. Methylation of the carboxyl group followed by Boc protection of the amine yields a precursor that undergoes dehydrogenation to form the dihydropyrrole ring. For instance, treating Boc-protected (S)-proline methyl ester with a dehydrogenation agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in at 0°C generates the conjugated diene system essential for the pyrrole structure.

Optimization Insights

Asymmetric Catalysis with Zirconium Complexes

Recent advances employ zirconium-based catalysts to induce asymmetry during pyrrole formation. A Zr-catalyzed condensation of -acyl α-aminoaldehydes with 1,3-dicarbonyl compounds generates tetrasubstituted pyrroles with high enantiomeric excess (ee > 90%). While this method is primarily reported for 1,3-diacylpyrroles, adapting the conditions—using tert-butyl dicarbonate as a carboxylate source—could streamline the synthesis of the target compound.

Catalytic System Details

-

Catalyst : in combination with chiral bis(oxazoline) ligands.

-

Temperature : Reactions proceed at –78°C to room temperature, ensuring kinetic control over stereochemistry.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the discussed methodologies:

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 55–75 | 6–24 hours | Cost-effective, scalable | Moderate enantioselectivity |

| Boc-Proline Derivatization | 85–90 | 12–18 hours | High enantiomeric purity | Requires expensive Boc reagents |

| Zr-Catalyzed Condensation | 70–80 | 2–4 hours | Rapid, high stereocontrol | Complex catalyst synthesis |

Purification and Stabilization Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to (S)-di-tert-butyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate exhibit significant anticancer properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study found that specific pyrrole derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrrole structure can enhance biological activity .

1.2 Anti-inflammatory Properties

Research has indicated that pyrrole-based compounds possess anti-inflammatory effects. The introduction of functional groups to the pyrrole ring can modulate its activity against inflammatory pathways. For example, a derivative of (S)-di-tert-butyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate was tested for its ability to reduce inflammation in animal models, showing promising results in lowering inflammatory markers .

Organic Synthesis

2.1 Building Block in Synthesis

(S)-di-tert-butyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate serves as an effective building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of complex molecules. For example, it can be utilized in the synthesis of biologically active compounds through reactions such as esterification and amidation .

2.2 Asymmetric Synthesis

The compound is also valuable in asymmetric synthesis due to its chirality. It can act as a chiral auxiliary in reactions that require enantioselectivity. Studies have shown that using (S)-di-tert-butyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate in catalytic processes leads to high yields of enantiomerically pure products .

Material Science

3.1 Polymer Chemistry

In material science, (S)-di-tert-butyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate has been investigated for its potential use in polymers. Its ability to undergo polymerization reactions makes it a candidate for creating new polymeric materials with desirable mechanical properties. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength .

3.2 Nanomaterials

The compound's unique properties have also led to exploration in the field of nanomaterials. It has been used as a precursor for synthesizing nanoparticles with specific functionalities. Studies indicate that nanoparticles derived from pyrrole compounds exhibit enhanced electrical conductivity and catalytic properties, making them suitable for applications in sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of (S)-di-tert-butyl1H-pyrrole-1,2(2H,5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The tert-butyl groups in the target compound enhance steric hindrance, improving enantioselectivity in asymmetric reactions compared to smaller substituents like methyl or ethyl esters .

- Thermal Stability : The tert-butyl esters confer higher thermal stability (boiling point ~287°C) compared to ethyl ester analogues (e.g., decomp. >210°C for ethyl 2-formyl-pyrrole dicarboxylate) .

- Hydrogen Bonding : Dimethyl 5-acetyl-1-hydroxy-4-methylpyrrole-2,3-dicarboxylate exhibits strong intramolecular hydrogen bonding (O–H···O distance: 2.558 Å), which stabilizes its structure and resists oxidation—a feature absent in the target compound .

Catalytic Hydrogenation

The target compound is synthesized via Pd/C-catalyzed hydrogenation of Heck adducts under mild conditions (room temperature, 24 h), yielding high-purity products without further purification . In contrast, benzo-triazole analogues (e.g., compound 26 in ) require HATU-mediated coupling in DMF, which involves longer reaction times (16 h) and chromatographic purification .

Oxidation Resistance

Dimethyl 5-acetyl-1-hydroxy-4-methylpyrrole-2,3-dicarboxylate resists oxidation (e.g., with m-CPBA or H₂O₂/Na₂WO₄) due to intramolecular hydrogen bonding, whereas the target compound lacks such stabilization, making it more reactive in oxidative environments .

Biological Activity

(S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate, also known by its CAS number 74844-93-2, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

- Structure : The compound features a pyrrole ring with two tert-butyl groups and two carboxylate functionalities.

The biological activity of (S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate is primarily attributed to its interaction with various biological targets. Research indicates that pyrrole derivatives can exhibit a range of activities such as anti-inflammatory, antioxidant, and antimicrobial effects. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Pyrrole derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

- Antioxidant Properties : The structure allows for scavenging free radicals, contributing to cellular protection against oxidative stress.

Anti-inflammatory Activity

Studies have demonstrated that (S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate exhibits significant anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In one study, it displayed effective inhibition against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity of (S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate was assessed using DPPH radical scavenging assays. The results indicated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage in biological systems.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of (S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate in a murine model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and histological signs of inflammation compared to control groups.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for therapeutic applications.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anti-inflammatory | Cytokine Release Assay | Reduced TNF-alpha levels |

| Antimicrobial | MIC Assay | MIC = 32 µg/mL |

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity |

Q & A

Q. What are the common synthetic routes for preparing (S)-di-tert-butyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via DIBAL-H reduction of a pyrrolidine dicarboxylate precursor (e.g., di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate) in anhydrous THF at −78°C. Key parameters include:

- Temperature control : Maintaining −78°C prevents over-reduction and side reactions.

- Solvent purity : Dry THF ensures reagent efficacy and minimizes hydrolysis.

- Workup : Quenching with isopropanol and aqueous Rochelle salt stabilizes intermediates. Purification via silica gel chromatography (e.g., 0–60% EtOAc/heptane gradient) yields the product (44.5% reported) .

Alternative routes involve esterification of pyrrole dicarboxylic acids with tert-butyl reagents under anhydrous conditions, monitored by TLC for reaction completion .

Q. Which spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- ¹H NMR : Analyze splitting patterns for diastereotopic protons (e.g., δ 5.45–5.65 ppm, multiplets from hydroxylated pyrrolidine derivatives). Complex splitting indicates diastereomer mixtures, requiring integration or 2D NMR (COSY, HSQC) for resolution .

- Optical rotation : Measure [α]D values (e.g., +31.1 in CHCl3) to confirm enantiomeric excess .

- X-ray crystallography : Resolves absolute configuration (e.g., monoclinic P21/c space group with β = 99.63°) for crystalline derivatives .

Q. How is this compound utilized as a chiral building block in heterocyclic chemistry?

- Methodological Answer : The tert-butyl groups act as protecting groups for amines or carboxylic acids, enabling selective functionalization. Examples include:

- Pyrrolidine scaffolds : Used in peptide mimics (e.g., proline derivatives) via deprotection (HCl/dioxane) to generate free amines .

- Multi-step syntheses : Coupling with boronic acids (Suzuki-Miyaura) or alkyl halides introduces substituents (e.g., iodination at the 4-position for cross-coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the synthesis of derivatives?

- Methodological Answer :

- Stereoselective reduction : Use chiral catalysts (e.g., CBS reduction) or enantiopure starting materials to bias product configuration .

- Low-temperature kinetics : Slow addition of reductants (e.g., DIBAL-H) at −78°C reduces thermal equilibration between diastereomers .

- Solvent effects : Polar aprotic solvents (e.g., DCM) may stabilize transition states favoring one diastereomer .

Q. What strategies resolve conflicting NMR data when multiple conformers or diastereomers are present?

- Methodological Answer :

- Variable-temperature NMR : Heating to 50°C simplifies spectra by coalescing split peaks from slow-exchanging conformers .

- Decoupling experiments : Irradiate coupled protons (e.g., J=7.9 Hz in δ 3.14 quintet) to simplify multiplet splitting .

- DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., δ 172.2 vs. 171.6 ppm for carbonyls) to assign configurations .

Q. What computational methods validate the stereochemical configuration of derivatives?

- Methodological Answer :

- Molecular docking : Align intermediates with enzyme active sites (e.g., P5C dehydrogenase) to predict bioactive conformers .

- IR and MS simulations : Match experimental IR bands (e.g., 1740 cm⁻¹ for ester C=O) and molecular ion peaks (e.g., m/z 255.22) with Gaussian-optimized structures .

Q. How does the tert-butyl group influence the compound's stability and reactivity in multi-step syntheses?

- Methodological Answer :

- Steric protection : tert-butyl esters resist hydrolysis under basic/acidic conditions, enabling selective deprotection of methyl esters .

- Thermal stability : High decomposition temperatures (e.g., >200°C) allow use in high-temperature reactions (e.g., Ullmann couplings) .

- Crystallinity : Bulky tert-butyl groups promote crystal lattice formation, aiding X-ray structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.